molecular formula C9H4Br2N2O2 B2734874 3,8-Dibromo-6-nitroquinoline CAS No. 696611-46-8

3,8-Dibromo-6-nitroquinoline

Cat. No. B2734874
M. Wt: 331.951
InChI Key: IPAXEFNOGMMLJV-UHFFFAOYSA-N
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Description

3,8-Dibromo-6-nitroquinoline is a chemical compound with the molecular formula C9H4Br2N2O2 and a molecular weight of 331.95 . It is also known by its IUPAC name, 3,8-dibromo-6-nitroquinoline .


Synthesis Analysis

The synthesis of 3,8-Dibromo-6-nitroquinoline can be achieved through direct halogenation of 8-nitroquinoline by N-halosuccinimide in acetic acid . Another method involves the halogenation of the corresponding 6-halo-8-nitroquinoline prepared via a Skraup reaction .


Molecular Structure Analysis

The molecular structure of 3,8-Dibromo-6-nitroquinoline is represented by the SMILES notation: C1=C2C=C(C=NC2=C(C=C1N+[O-])Br)Br . This notation provides a way to describe the structure of chemical species using short ASCII strings.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Methods of Application : The methods of application often involve synthetic routes and medicinal significance of quinoline . This includes traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
    • Results or Outcomes : Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
  • Scientific Field: Alzheimer’s Disease Research

    • Application Summary : Quinoline compounds, including 8-substituted quinolines bearing 3-/6-/3,6- bromine substitutions, have been studied for their potential in the treatment and diagnosis of Alzheimer’s disease .
    • Methods of Application : The study involved an in-depth NMR spectroscopy characterization of novel 8-substituted quinolines . Synthesis of 1:2 zinc(II) complexes with the bidentate 8-methanesulfonamidoquinoline ligands was achieved and confirmed by FT-IR spectroscopy analysis .
    • Results or Outcomes : The study showed that a methanesulfonamide substituent at the 8-position, by comparison to nitro and amino substituents, displays both electron-withdrawing and electron-donating properties . This work provides a strong basis for the development of novel 8- methanesulfonamidoquinolines as a dual-targeting approach to Alzheimer’s disease therapeutics and diagnostic agents .
  • Scientific Field: Anticancer Research

    • Application Summary : Certain quinoline compounds, such as 5,7‐dibromo‐8‐hydroxyquinoline, have shown promising anticancer activity against various cell lines .
    • Methods of Application : The study involved the synthesis of the compound and testing its efficacy against different cancer cell lines .
    • Results or Outcomes : The compound 5,7‐dibromo‐8‐hydroxyquinoline showed significant anticancer activity against the HeLa, HT29, and C6 cell lines with IC50 ranging from 3.7 to 16.3 µM .
  • Scientific Field: Synthetic Chemistry

    • Application Summary : Quinoline compounds, including 3-nitroquinolines, have been synthesized from readily available nitroolefins and anthranils .
    • Methods of Application : The study involved a copper-catalyzed [4+2] cycloaddition between anthranils and nitro-styrenes under mild reaction conditions .
    • Results or Outcomes : A wide range of diversely substituted nitro-olefins and anthranils were successfully employed in this reaction to access a series of 3-nitro-quinolines in 81–93% yields .
  • Scientific Field: Fungicide Development

    • Application Summary : 3,6-Dichloro- and 3,6-dibromo-8-quinolinols, which are related to 3,8-Dibromo-6-nitroquinoline, have been prepared and tested for their fungitoxic properties .
    • Methods of Application : The compounds were prepared by direct halogenation of 8-nitroquinoline by N-halosuccinimide in acetic acid or by halogenation of the corresponding 6-halo-8-nitroquinoline prepared via a Skraup reaction .
    • Results or Outcomes : The results of the fungitoxicity tests were not specified in the available resources .
  • Scientific Field: Alzheimer’s Disease Therapeutics and Diagnostic Agents
    • Application Summary : An in-depth NMR spectroscopy characterization study of novel 8-substituted quinolines bearing 3-/6-/3,6- bromine substitutions has been conducted .
    • Methods of Application : The study involved an in-depth NMR spectroscopy characterization of novel 8-substituted quinolines . Synthesis of 1:2 zinc(II) complexes with the bidentate 8-methanesulfonamidoquinoline ligands was achieved and confirmed by FT-IR spectroscopy analysis .
    • Results or Outcomes : It has been shown in this work that a methanesulfonamide substituent at the 8-position, by comparison to nitro and amino substituents, displays both electron-withdrawing and electron-donating properties . This work provides a strong basis for the development of novel 8- methanesulfonamidoquinolines as a dual-targeting approach to Alzheimer’s disease therapeutics and diagnostic agents .

properties

IUPAC Name

3,8-dibromo-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAXEFNOGMMLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromo-6-nitroquinoline

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